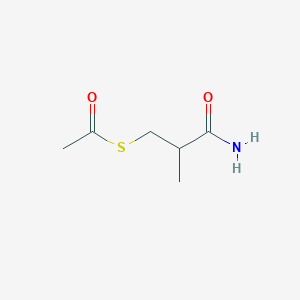

3-(Acetylsulfanyl)-2-methylpropanamide

Description

Contextualization of Alkylsulfanylamide Compounds in Contemporary Chemical Research

Alkylsulfanylamide compounds, and more broadly organosulfur compounds, play a crucial role in contemporary chemical research. The presence of a sulfur atom imparts unique chemical properties to these molecules, influencing their reactivity, stereochemistry, and biological activity. Thioesters, such as the acetylsulfanyl group in the target molecule, are key intermediates in various biochemical pathways and are known for their role in the biosynthesis of complex natural products. nih.gov

In medicinal chemistry, the incorporation of sulfur-containing functional groups is a common strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, propanamide derivatives have been investigated for a range of biological activities. researchgate.netmdpi.com The synthesis of N-substituted propanamides is a field of active research, with various methodologies being developed to create diverse libraries of these compounds for biological screening. researchgate.net

Furthermore, the thiol group, which can be readily generated from a thioacetate (B1230152) like the one in 3-(Acetylsulfanyl)-2-methylpropanamide, is highly valued in materials science and nanotechnology. Thiols are known for their ability to self-assemble on metal surfaces, making them useful for creating functionalized nanoparticles and surfaces. nih.gov Research into thioacetate-based initiators for polymerization highlights their utility in creating well-defined polymers with thiol end-groups, which can then be used for surface patterning and other applications. researchgate.net

Rationale for In-depth Investigation into this compound Derivatives

The rationale for investigating derivatives of this compound stems from the versatile chemical nature of its constituent parts. The thioacetate group serves as a protected form of a thiol, which is a highly reactive functional group. This protecting group strategy allows for the introduction of a thiol into a molecule that can be deprotected under specific conditions, enabling further chemical modifications. nih.gov This is particularly useful in the synthesis of complex molecules where a free thiol might interfere with other reaction steps.

Derivatives of this compound could be explored for their potential biological activities. The combination of the propanamide backbone with a sulfur-containing functional group could lead to novel compounds with interesting pharmacological profiles. For example, various heterocyclic compounds containing amide linkages have been synthesized and evaluated for their enzyme inhibitory activity. researchgate.net By modifying the amide or the alkyl chain of this compound, researchers can systematically explore the structure-activity relationships of this class of compounds.

Moreover, the synthesis of derivatives allows for the fine-tuning of physical properties, such as solubility and stability, which are critical for any potential application. The parent compound, 3-acetylthio-2-methylpropanoic acid, can be synthesized from thioacetic acid and methacrylic acid, providing a straightforward route to the core structure. prepchem.com This accessibility facilitates the generation of a wide range of derivatives for further study.

Overview of Current Academic Research Trajectories and Gaps for this Chemical Class

Current research trajectories for chemical classes that include the functional groups found in this compound are diverse. In the field of medicinal chemistry, there is a continuous effort to synthesize novel compounds with improved biological activity. This includes the development of new synthetic methods for creating N-substituted amides and other complex molecules. nih.govmdpi.com The study of naturally occurring thiols and their roles in biological systems also provides inspiration for the design of new therapeutic agents. acs.org

In materials science, the focus is often on the development of new polymers and surface coatings with tailored properties. The use of thioacetate-containing molecules as precursors for thiol-functionalized materials is an active area of research. researchgate.net These materials have potential applications in biosensors, drug delivery systems, and electronics.

A significant gap in the current research landscape appears to be the specific investigation of this compound and its simple derivatives. While the broader classes of thioacetates and propanamides are well-studied, this particular combination has not been the subject of extensive academic inquiry. Future research could focus on the synthesis of a library of derivatives of this compound and the systematic evaluation of their chemical and biological properties. This could include screening for various biological activities, as well as exploring their potential as building blocks for more complex molecules or as functional components in materials science applications. Further studies on the reactivity of the thioacetate group in this specific molecular context could also provide valuable insights for synthetic chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(3-amino-2-methyl-3-oxopropyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZHFMYXWZPWGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Acetylsulfanyl 2 Methylpropanamide and Its Structural Analogues

Established Chemical Synthesis Pathways of the Propanamide Scaffold

The construction of the 3-(Acetylsulfanyl)-2-methylpropanamide molecule relies on fundamental organic reactions, primarily focusing on the introduction of the acetylsulfanyl group and the formation of the propanamide backbone.

Direct Acetylsulfanyl Functionalization Strategies

The introduction of the acetylsulfanyl group is a critical step, often accomplished by targeting the propanoic acid precursor. One established method involves the direct addition of thioacetic acid to methacrylic acid. This reaction proceeds by heating the two reagents, followed by a period of stabilization at room temperature to ensure the completion of the reaction. The resulting product, 3-acetylthio-2-methylpropanoic acid, can then be purified by vacuum distillation. prepchem.com

A different approach begins with 2-bromo-2-methylpropionic acid. This starting material is treated with potassium carbonate and subsequently potassium thioacetate (B1230152) in a solvent such as dimethylformamide (DMF). The reaction allows for the substitution of the bromine atom with the acetylthio group, yielding the desired acid precursor. prepchem.com

| Starting Materials | Key Reagents | Product | Reference |

|---|---|---|---|

| Methacrylic acid, Thioacetic acid | Heat | 3-Acetylthio-2-methylpropanoic acid | prepchem.com |

| Formula II Compound | 1. Sodium hydrosulfide/sulfide 2. Acetic anhydride/acetyl chloride | 3-Acetylthio-2-methylpropanoic acid | google.com |

| 2-Bromo-2-methylpropionic acid | Potassium carbonate, Potassium thioacetate, DMF | 2-Acetylthio-2-methylpropanoic acid | prepchem.com |

Amide Bond Formation Techniques for Propanamide Synthesis

Once the precursor, 3-(Acetylsulfanyl)-2-methylpropanoic acid, is synthesized, the final step is the formation of the amide bond to yield this compound. This transformation is a cornerstone of organic synthesis and can be achieved through various well-established techniques, typically involving the activation of the carboxylic acid group.

A common and effective method is the use of coupling reagents. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed. fishersci.it These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine (in this case, ammonia (B1221849) or an ammonia equivalent) to form the amide bond with high yields. fishersci.it To enhance efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. fishersci.it

Other classes of coupling reagents include uronium and phosphonium (B103445) salts, such as HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)), which are known for their high efficiency and rapid reaction times, even with sterically hindered substrates. fishersci.it The general procedure involves dissolving the carboxylic acid in a suitable solvent like DMF, adding a base (e.g., DIEA or TEA), the coupling reagent, and finally the amine source. fishersci.it

| Reagent Class | Examples | Typical Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Widely used, forms O-acylisourea intermediate. fishersci.it |

| Uronium/Guanidinium Salts | HATU, HBTU, COMU | Base (e.g., DIEA) | High efficiency, fast reaction rates. fishersci.itorganic-chemistry.org |

| Phosphonium Salts | BOP, PyBOP | Base (e.g., DIEA) | Effective for peptide and complex amide synthesis. |

Stereoselective Synthesis of this compound and Chiral Precursors

The presence of a stereocenter at the C2 position of the propanamide scaffold means that this compound can exist as enantiomers. The synthesis of enantiomerically pure forms is often crucial for biological applications and requires stereoselective methods.

Utilization of (2S)-3-(Acetylsulfanyl)-2-methylpropanoic Acid as a Chiral Building Block

A primary strategy for obtaining an enantiomerically pure final product is to start with a chiral building block. (2S)-3-(Acetylsulfanyl)-2-methylpropanoic acid is the key precursor for the synthesis of the (S)-enantiomer of the target amide. chemsrc.com The synthesis of this chiral acid often starts from (S)-3-mercapto-2-methylpropanoic acid. chemsrc.com

The synthesis of (S)-3-mercapto-2-methylpropanoic acid can be achieved by hydrolysis of a precursor compound under acidic conditions, for example, by refluxing with 2N HCl. chemicalbook.com Once the chiral mercaptopropanoic acid is obtained, it can be acetylated to yield (2S)-3-(Acetylsulfanyl)-2-methylpropanoic acid. chemsrc.com This chiral acid can then be carried forward to the amidation step, preserving the stereochemical integrity at the C2 position.

Asymmetric Synthesis Approaches to Enantiopure this compound Isomers

Asymmetric synthesis provides a more direct route to enantiopure compounds without relying on pre-existing chiral building blocks. While specific literature on the asymmetric synthesis of this compound is scarce, general principles of asymmetric catalysis can be applied.

Organocatalysis represents a powerful tool for asymmetric synthesis. Chiral catalysts, such as those based on proline and its derivatives (prolinamides) or squaramides, have been successfully used in various asymmetric transformations, including cycloadditions and aldol (B89426) reactions, to create chiral centers with high enantioselectivity. researchgate.netrsc.org An analogous approach could potentially be developed for the propanamide scaffold, for instance, through an asymmetric Michael addition of thioacetic acid to a methacrylamide (B166291) derivative, catalyzed by a suitable chiral organocatalyst.

Another approach is the enzymatic resolution of a racemic mixture of either the final amide or its carboxylic acid precursor. This method utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the two.

Novel Synthetic Approaches and Catalyst Development

The field of chemical synthesis is continuously evolving, with a focus on developing more efficient, sustainable, and atom-economical methods.

Recent advances in catalysis offer new possibilities for the synthesis of propanamides. For example, palladium-catalyzed three-component reactions have been developed for the synthesis of N-acyl propiolamide (B17871) derivatives from terminal alkynes, isonitriles, and sodium carboxylates. nih.gov While not directly applicable to the target molecule, this illustrates the trend towards developing novel, multi-component reactions under mild conditions.

The development of new organocatalysts is another active area of research. Novel prolinamide and squaramide-based catalysts are being designed and synthesized for various asymmetric reactions. researchgate.netmdpi.com These catalysts often operate under mild, solvent-free, or aqueous conditions and can sometimes be recovered and recycled, aligning with the principles of green chemistry. researchgate.net For instance, prolinamide catalysts derived from carbohydrates have been shown to be highly efficient for direct aldol reactions in water, achieving high yields and excellent enantioselectivities. researchgate.net The application of such novel catalytic systems could provide more sustainable and efficient routes to chiral this compound in the future.

Exploration of Organocatalytic and Metal-Catalyzed Pathways

The formation of the thioester linkage in molecules like this compound can be efficiently achieved through both metal-based and metal-free catalytic systems. These approaches offer distinct advantages in terms of reactivity, selectivity, and substrate scope.

Organocatalytic Pathways: Organocatalysis has emerged as a powerful tool for C-S bond formation, avoiding the use of potentially toxic and expensive transition metals. A key strategy for synthesizing the target molecule's backbone is the organocatalytic Michael addition of thioacetic acid to an α,β-unsaturated carbonyl compound. Research has demonstrated the viability of using chiral bifunctional amine-thiourea catalysts for the enantioselective conjugate addition of thioacetic acid to enones. arizona.edu This type of catalysis activates the enone and the thioacetic acid simultaneously through hydrogen bonding, facilitating the nucleophilic attack of the sulfur atom. This approach is highly relevant for the synthesis of chiral analogues of this compound from methacrylamide derivatives.

Another organocatalytic route involves the use of N-heterocyclic carbenes (NHCs). NHCs can catalyze the anodic oxidation of aldehydes to generate acyl azolium intermediates, which are highly electrophilic and readily react with thiols to form thioesters. acs.org This method provides an atom-efficient pathway that circumvents the need for stoichiometric chemical oxidants. acs.org Furthermore, organophosphorus catalysts have been employed in umpolung reactions, driving the synthesis of thioesters from sulfonyl chlorides and alcohols or acids through a P(III)/P(V)=O redox cycle. organic-chemistry.org

| Catalyst Type | Reaction | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Chiral Amine-Thiourea | Michael Addition | Thioacetic acid, Enones | Enantioselective C-S bond formation; dual hydrogen-bond activation. | arizona.edu |

| N-Heterocyclic Carbene (NHC) | Electrochemical Oxidation | Aldehydes, Thiols | Avoids stoichiometric oxidants; atom-efficient. | acs.org |

| Organophosphorus | Redox Umpolung | Sulfonyl chlorides, Alcohols/Acids | Driven by P(III)/P(V)=O redox cycle; stable precatalyst. | organic-chemistry.org |

Metal-Catalyzed Pathways: Transition metal catalysis is a cornerstone of modern organic synthesis and offers robust methods for thioester formation. Copper-catalyzed reactions, for instance, can achieve the oxidative coupling of aldehydes with thiols in water, using an oxidant like tert-butyl hydroperoxide (TBHP), to yield thioesters. rsc.org This method is tolerant of a wide range of functional groups. rsc.org

Nickel catalysis has been shown to be effective in the metathesis between carboxylic acids and thioacetates, where the thiol moiety (-SR) is transferred efficiently. organic-chemistry.org This approach is noted for its operational simplicity and high step-economy. organic-chemistry.org Nickel can also catalyze the reductive coupling of aryl triflates with S-alkyl thiocarbonates to produce thioesters. organic-chemistry.org These metal-catalyzed cross-coupling reactions are powerful but often require careful control of reaction conditions to avoid catalyst deactivation and side reactions.

Sustainable and Green Chemistry Methodologies for Synthesis

In line with the growing emphasis on environmental responsibility in chemical manufacturing, several green methodologies have been developed for the synthesis of thioesters and related compounds. These methods prioritize the use of non-hazardous solvents, renewable resources, and energy-efficient processes, while maximizing atom economy.

A significant advancement is the use of water as a reaction solvent. The synthesis of organic thioacetates has been successfully demonstrated in aqueous media via nucleophilic displacement reactions, offering a simple, fast, and environmentally friendly alternative to traditional organic solvents. rsc.org

The thia-Michael addition is an inherently atom-economic reaction, as all atoms from the reactants are incorporated into the final product. mdpi.com When conducted under solvent-free conditions using a recyclable heterogeneous catalyst, such as the basic resin Amberlyst® A21, the environmental impact is further minimized. mdpi.com This approach is directly applicable to the synthesis of this compound from thioacetic acid and methacrylamide.

Photocatalysis using visible light represents another key green chemistry strategy. Thiol-free protocols have been developed that utilize tetramethylthiourea (B1220291) as both a sulfur source and a photoreductant upon direct excitation by purple light. researchgate.net This allows for the activation of aryl halides and their subsequent reaction with carboxylic acids to form thioesters under mild conditions, avoiding the use of malodorous thiols. researchgate.net

| Green Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Safer Solvents | Synthesis in water | Eliminates volatile organic compounds (VOCs); simplifies workup. | rsc.org |

| Atom Economy | Thia-Michael Addition | 100% atom economy; no byproducts. | mdpi.com |

| Catalysis | Recyclable heterogeneous catalyst (e.g., Amberlyst® A21) | Easy separation and reuse of catalyst; solvent-free conditions. | mdpi.com |

| Energy Efficiency | Visible-light photocatalysis | Uses a renewable energy source; mild reaction conditions. | researchgate.net |

Scalability and Industrial Chemical Synthesis Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. A plausible industrial route involves a two-step process: first, the synthesis of the intermediate 3-(acetylsulfanyl)-2-methylpropanoic acid, followed by its amidation.

The precursor, 3-(acetylsulfanyl)-2-methylpropanoic acid, is a known key intermediate in the synthesis of the antihypertensive drug Captopril, indicating that its production is well-established and scalable. The synthesis typically involves the Michael addition of thioacetic acid to methacrylic acid.

The subsequent amidation of this carboxylic acid is a critical step for industrial production. Direct amidation of carboxylic acids with amines is challenging on a large scale due to the formation of a stable ammonium (B1175870) salt and the need to remove water to drive the reaction to completion. mdpi.com Several strategies are employed in process chemistry to overcome these hurdles:

Activation of the Carboxylic Acid: A common industrial practice is to activate the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Reagents like thionyl chloride (SOCl₂) are used to convert the carboxylic acid to a more reactive acyl chloride. rsc.org This method is often high-yielding and can be performed as a one-pot process, making it suitable for large-scale production. rsc.org

Coupling Reagents: While common in lab-scale synthesis, many peptide coupling reagents are not cost-effective or atom-economical for large-scale production. acs.orgresearchgate.net However, simpler, cost-effective reagents like boron-based compounds, such as B(OCH₂CF₃)₃, have been developed for direct, large-scale amidations. acs.orgnih.gov

Byproduct Removal: The removal of water is crucial for driving the equilibrium towards the amide product. On an industrial scale, this is often achieved through azeotropic distillation using a Dean-Stark apparatus or by operating the reactor under vacuum. mdpi.comresearchgate.net

Process Conditions and Technology: The choice of solvent, temperature, and pressure are critical variables. For some amidation reactions, thermal, reagent-free methods under high temperature or hydrothermal conditions can be employed, though this may not be suitable for thermally sensitive substrates. acs.org Continuous manufacturing processes, potentially using microwave irradiation, offer advantages in terms of safety, energy efficiency, and consistent product quality for industrial-scale operations. google.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Acetylsulfanyl 2 Methylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(Acetylsulfanyl)-2-methylpropanamide, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The interpretation of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values allows for the initial assignment of the proton signals.

Based on the structure of this compound, the following proton environments are expected:

-CH₃ (methyl group attached to the chiral center): This group would appear as a doublet due to coupling with the adjacent methine proton.

-CH- (methine proton at the chiral center): This proton would likely appear as a multiplet due to coupling with the protons of the adjacent methyl and methylene (B1212753) groups.

-CH₂- (methylene group adjacent to the sulfur atom): These protons would also likely appear as a multiplet, potentially a doublet of doublets, due to coupling with the methine proton.

-S-C(=O)CH₃ (acetyl methyl group): This would be a singlet as there are no adjacent protons to couple with.

-C(=O)NH₂ (amide protons): These protons often appear as two separate broad singlets due to restricted rotation around the C-N bond, and their chemical shift can be highly dependent on the solvent and concentration.

A hypothetical ¹H NMR data table for this compound is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -C(=O)NH ₂ | ~7.0-7.5 | br s | - | 1H |

| -C(=O)NH ₂ | ~6.5-7.0 | br s | - | 1H |

| -CH - | ~2.6-2.8 | m | - | 1H |

| -CH ₂-S- | ~3.0-3.2 | dd | - | 2H |

| -S-C(=O)CH ₃ | ~2.3 | s | - | 3H |

| -CH-CH ₃ | ~1.2 | d | ~7.0 | 3H |

Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Combined with DEPT experiments (DEPT-90 and DEPT-135), which distinguish between CH, CH₂, and CH₃ groups, a complete assignment of the carbon skeleton can be achieved.

For this compound, the following carbon signals are expected:

-C(=O)NH₂ (amide carbonyl): This will be a quaternary carbon signal at a high chemical shift.

-S-C(=O)CH₃ (thioester carbonyl): Another quaternary carbon signal, also at a high chemical shift.

-CH- (methine carbon): A signal identified as a CH group by DEPT-90.

-CH₂- (methylene carbon): A signal identified as a CH₂ group (negative peak) by DEPT-135.

-S-C(=O)CH₃ (acetyl methyl carbon): A CH₃ signal (positive peak) in the DEPT-135 spectrum.

-CH-CH₃ (methyl carbon): Another CH₃ signal (positive peak) in the DEPT-135 spectrum.

A hypothetical ¹³C NMR and DEPT data table is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

| -C (=O)NH₂ | ~178 | - | - |

| -S-C (=O)CH₃ | ~195 | - | - |

| -C H- | ~45 | Positive | Positive |

| -C H₂-S- | ~35 | Negative | - |

| -S-C(=O)C H₃ | ~30 | Positive | - |

| -CH-C H₃ | ~17 | Positive | - |

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms.

Correlation SpectroscopY (COSY): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show correlations between the -CH- proton and the protons of the adjacent -CH₃ and -CH₂- groups, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons. This allows for the unambiguous assignment of which protons are attached to which carbons. For example, the proton signal at ~1.2 ppm would correlate with the carbon signal at ~17 ppm, confirming the -CH-CH₃ fragment.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular structure. For instance, the protons of the acetyl methyl group (-S-C(=O)CH₃) would show a correlation to the thioester carbonyl carbon, and the amide protons would show correlations to the amide carbonyl carbon.

A summary of expected key HMBC correlations is presented in the table below.

| Proton (¹H) | Correlated Carbon (¹³C) |

| -CH-CH ₃ | -C H-, -C H₂-S- |

| -CH - | -C H-C H₃, -C H₂-S-, -C (=O)NH₂ |

| -CH ₂-S- | -C H-, -S-C (=O)CH₃ |

| -S-C(=O)CH ₃ | -S-C (=O)CH₃ |

| -C(=O)NH ₂ | -C (=O)NH₂, -C H- |

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Abundance Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₆H₁₁NO₂S), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Calculated Exact Mass for C₆H₁₁NO₂S ([M+H]⁺):

C: 6 x 12.000000 = 72.000000

H: 12 x 1.007825 = 12.093900

N: 1 x 14.003074 = 14.003074

O: 2 x 15.994915 = 31.989830

S: 1 x 31.972071 = 31.972071

Total: 162.058875

An experimentally determined exact mass that closely matches this calculated value would provide strong evidence for the proposed molecular formula.

In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. For this compound, key fragmentation pathways could include:

Loss of the acetyl group: Cleavage of the S-C(=O) bond could lead to a fragment corresponding to the loss of CH₃CO.

Cleavage of the C-S bond: This would result in fragments corresponding to the thioacetyl group and the remaining propanamide portion.

Loss of the amide group: Fragmentation could involve the loss of NH₂.

McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.

Analysis of the masses of these fragments helps to confirm the connectivity of the different functional groups within the molecule. A hypothetical fragmentation table is shown below.

| m/z | Possible Fragment | Fragment Structure |

| 162 | [M+H]⁺ | [C₆H₁₁NO₂S + H]⁺ |

| 119 | [M - CH₃CO]⁺ | Loss of acetyl group |

| 102 | [M - C₂H₅NO]⁺ | Cleavage and rearrangement |

| 75 | [CH₃COS]⁺ | Thioacetyl fragment |

| 88 | [C₄H₈NO]⁺ | Propanamide fragment |

The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound, ensuring an accurate and detailed understanding of its chemical identity.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by the distinct vibrational modes of its primary amide and thioester functional groups.

The primary amide group (-CONH₂) is readily identified by several characteristic absorption bands. spectroscopyonline.comlibretexts.org A pair of medium-intensity peaks typically appears in the 3370-3170 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. spectroscopyonline.com The presence of two bands in this region is a definitive marker for a primary amide. blogspot.comlibretexts.org Another key feature is the very strong absorption band for the carbonyl group (C=O) stretching vibration, known as the Amide I band. For primary amides, this band is typically observed between 1680 and 1630 cm⁻¹. spectroscopyonline.com This region may also overlap with the N-H bending (scissoring) vibration, which occurs from 1650 to 1620 cm⁻¹. spectroscopyonline.com

The thioester group (-C(=O)S-) also possesses a characteristic carbonyl stretching vibration. This C=O stretch is typically found at a slightly higher frequency than that of amides, often in the 1710-1680 cm⁻¹ range, due to the influence of the sulfur atom. The spectrum of this compound would be expected to show two distinct carbonyl peaks or a broadened, complex band in the 1710-1630 cm⁻¹ region, representing the contributions from both the amide and thioester moieties.

Other significant vibrations include the C-N stretching of the amide group, which appears in the 1400-1430 cm⁻¹ range. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2950-2850 cm⁻¹ region. The fingerprint region, below 1500 cm⁻¹, contains a complex series of bands corresponding to various bending and stretching vibrations, including the S-C stretch of the thioester, which provides a unique pattern for the molecule.

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amide | 3370 - 3170 (two bands) | Medium |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2950 - 2850 | Medium-Weak |

| C=O Stretch | Thioester | ~1690 | Strong |

| C=O Stretch (Amide I) | Primary Amide | 1680 - 1630 | Very Strong |

| N-H Bend (Scissoring) | Primary Amide | 1650 - 1620 | Medium |

| C-N Stretch | Primary Amide | 1430 - 1400 | Medium |

| S-C Stretch | Thioester | 800 - 600 | Weak |

Complementary Spectroscopic and Diffraction Techniques in this compound Analysis

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light (Raman scattering) from a molecule. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in an IR spectrum.

For this compound, Raman spectroscopy can provide a detailed molecular fingerprint. The C=O stretching vibrations of the amide (Amide I band, ~1650 cm⁻¹) and thioester (~1690 cm⁻¹) are expected to be present in the Raman spectrum, though typically weaker than in the IR spectrum. researchgate.net Conversely, the C-S and S-acetyl (S-C=O) vibrations of the thioester group, which are often weak in IR, may give rise to more prominent peaks in the Raman spectrum, likely in the 600-800 cm⁻¹ region.

Table 3: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Predicted Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2950 - 2850 | Strong |

| C=O Stretch (Amide I) | Primary Amide | ~1650 | Medium |

| C=O Stretch | Thioester | ~1690 | Medium-Weak |

| Amide III | Primary Amide | 1350 - 1250 | Medium |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org While crystallographic data for this compound itself is not publicly available, analysis of structurally related compounds provides significant insight into the expected molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

A relevant analogue is N-tert-Butyl-2-methylpropanamide, whose crystal structure has been determined. nih.gov This compound shares the same 2-methylpropanamide core. The crystallographic data for this related molecule reveals key structural features that are likely to be conserved. In the crystal lattice of N-tert-Butyl-2-methylpropanamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming continuous chains. nih.gov This type of hydrogen bonding is a hallmark of primary and secondary amides and would be a dominant interaction in the crystal packing of this compound, linking the N-H donors of one molecule to the amide carbonyl oxygen acceptors of a neighboring molecule.

Table 4: Representative Crystal Data for a Related Compound, N-tert-Butyl-2-methylpropanamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0378 (6) |

| b (Å) | 11.3939 (8) |

| c (Å) | 9.5390 (6) |

| β (°) | 106.133 (3) |

| Volume (ų) | 943.60 (11) |

| Z (molecules/unit cell) | 4 |

Mechanistic Studies of 3 Acetylsulfanyl 2 Methylpropanamide in Chemical Reactivity

Reaction Kinetics and Thermodynamic Profiles of 3-(Acetylsulfanyl)-2-methylpropanamide Transformations

The kinetics and thermodynamics of reactions involving this compound are dictated by the interplay of its functional groups. The following discussion presents a theoretical framework for these transformations.

Reaction Kinetics:

The rate of a chemical reaction is influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. For this compound, key transformations would likely involve the hydrolysis of the thioester and amide functionalities.

Thioester Hydrolysis: The hydrolysis of the acetylsulfanyl group is expected to be a primary reaction pathway. Thioesters are generally more reactive towards nucleophiles than their oxygen-ester counterparts due to the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻). The reaction can proceed under both acidic and basic conditions.

Base-catalyzed hydrolysis: This is typically a rapid, irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the thioester. The rate law would likely be second order, first order in both the thioester and the hydroxide ion concentration.

Acid-catalyzed hydrolysis: This pathway involves the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. This process is generally slower than base-catalyzed hydrolysis.

Amide Hydrolysis: The hydrolysis of the propanamide group is generally a slower process than thioester hydrolysis and typically requires more forcing conditions (e.g., strong acid or base and elevated temperatures). The stability of the amide bond is attributed to the significant resonance delocalization of the nitrogen lone pair with the carbonyl group.

Thermodynamic Profiles:

The thermodynamic profile of a reaction is described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Hydrolysis Reactions: The hydrolysis of both the thioester and the amide are generally exergonic processes (ΔG < 0), favoring the formation of the products (carboxylic acid, thiol, and amine). The greater reactivity of the thioester suggests a lower activation energy for its hydrolysis compared to the amide.

Illustrative Kinetic Data for Hypothetical Transformations:

| Transformation | Catalyst | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Thioester Hydrolysis | OH⁻ | 1.5 x 10² | 55 |

| Thioester Hydrolysis | H⁺ | 2.0 x 10⁻⁴ | 75 |

| Amide Hydrolysis | OH⁻ | 8.0 x 10⁻³ | 80 |

| Amide Hydrolysis | H⁺ | 1.2 x 10⁻⁵ | 95 |

Note: This table presents hypothetical data for illustrative purposes, reflecting the expected relative reactivities.

Investigations into Hydrolytic and Oxidative Degradation Pathways

The degradation of this compound in various environments is a critical aspect of its chemical stability. The primary degradation pathways are expected to be hydrolysis and oxidation.

Hydrolytic Degradation:

As discussed, hydrolysis represents a major degradation route. The differential reactivity of the thioester and amide groups would lead to a stepwise degradation process.

Initial Hydrolysis: The more labile acetylsulfanyl group would likely hydrolyze first, yielding 2-methyl-3-mercaptopropanamide and acetic acid.

Subsequent Hydrolysis: Under more stringent conditions, the resulting 2-methyl-3-mercaptopropanamide could undergo further hydrolysis of its amide bond to produce 2-methyl-3-mercaptopropanoic acid and ammonia (B1221849).

Oxidative Degradation:

The sulfur atom in the acetylsulfanyl moiety is susceptible to oxidation. The presence of oxidizing agents could lead to a variety of products.

Oxidation of the Thiol: If hydrolysis occurs first to release the free thiol, the thiol can be readily oxidized. Mild oxidizing agents would likely lead to the formation of a disulfide dimer. Stronger oxidizing agents could further oxidize the sulfur to sulfinic acid or sulfonic acid derivatives.

Direct Oxidation of the Thioester: The thioester itself can be oxidized, although this is generally less facile than the oxidation of a free thiol. Oxidation at the sulfur atom could lead to sulfoxide (B87167) or sulfone analogs of the original thioester.

Proposed Degradation Products:

| Degradation Pathway | Key Reactant | Major Products |

| Hydrolysis (Mild) | Water | 2-methyl-3-mercaptopropanamide, Acetic Acid |

| Hydrolysis (Forced) | Water | 2-methyl-3-mercaptopropanoic acid, Ammonia, Acetic Acid |

| Oxidation (Mild) | O₂, Metal ions | Bis(2-carbamoyl-1-methylethyl) disulfide |

| Oxidation (Strong) | H₂O₂, KMnO₄ | 2-methyl-3-sulfonic acid propanamide, Acetic Acid |

Note: This table outlines plausible degradation products based on established chemical principles.

Role of the Acetylsulfanyl Moiety in Reaction Mechanism Design

The acetylsulfanyl group is a key determinant of the reactivity of this compound and can be strategically utilized in the design of reaction mechanisms.

Thiol Precursor: The acetylsulfanyl group serves as a protected form of a thiol. The thioester can be selectively cleaved under conditions that leave other functional groups, such as the amide, intact. This allows for the controlled release of a reactive thiol functionality at a desired point in a reaction sequence.

Acyl Transfer Agent: Thioesters are effective acylating agents. The acetylsulfanyl group can participate in acyl transfer reactions, transferring the acetyl group to a nucleophile. This reactivity is harnessed in various biochemical and synthetic transformations.

Radical Reactions: The carbon-sulfur bond can undergo homolytic cleavage under certain conditions (e.g., photolysis or in the presence of radical initiators) to generate sulfur-centered radicals, which can then participate in a variety of radical-mediated reactions.

Reaction Stereochemistry and Conformational Dynamics of this compound

The stereochemistry and conformational flexibility of this compound can significantly influence its reactivity.

Stereochemistry:

The 2-methylpropanamide backbone contains a stereocenter at the C2 position. Therefore, this compound can exist as a pair of enantiomers, (R)-3-(Acetylsulfanyl)-2-methylpropanamide and (S)-3-(Acetylsulfanyl)-2-methylpropanamide.

Stereospecific Reactions: Reactions occurring at the stereocenter or influenced by its configuration can exhibit stereospecificity. For instance, enzyme-catalyzed transformations of this molecule would likely proceed with high enantioselectivity.

Influence on Reactivity: The stereochemistry can influence the rate and outcome of reactions by affecting the approach of reagents to the reactive sites. For example, the diastereomeric transition states formed during a reaction with a chiral reagent will have different energies, leading to kinetic resolution.

Conformational Dynamics:

Gauche and Anti Conformations: Rotation around the C2-C3 bond will lead to different spatial arrangements of the acetylsulfanyl group relative to the amide functionality. These different conformations will have varying steric and electronic properties.

Impact on Intramolecular Interactions: Certain conformations may allow for intramolecular hydrogen bonding or other non-covalent interactions, which can stabilize the molecule and potentially influence its reaction pathways. For example, a conformation that brings the amide proton in proximity to the sulfur atom could influence the electronic properties of the thioester.

Biochemical Interactions and Molecular Target Research of 3 Acetylsulfanyl 2 Methylpropanamide and Analogues

Enzymatic Inhibition Studies

The investigation of 3-(acetylsulfanyl)-2-methylpropanamide and its structural analogues has revealed significant interactions with various enzyme systems. These studies are crucial in understanding the compound's potential pharmacological profile and for the development of new therapeutic agents. The primary focus has been on enzymes involved in neurotransmission, pH regulation, and antibiotic resistance.

In Vitro Inhibition of Acetylcholinesterase (AChE) and Human Carbonic Anhydrases (hCAs) by Related Compounds

While direct studies on this compound are not extensively documented in this context, research into structurally related compounds provides valuable insights. Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.govmdpi.comnih.gov Similarly, human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a role in various physiological processes. nih.govgoogle.com

Novel urea (B33335) and sulfamide (B24259) derivatives incorporating 2-aminotetralin scaffolds have demonstrated potent inhibitory effects against both AChE and hCA isoforms I and II, with inhibition constants (Ki) in the low nanomolar range. nih.gov For instance, certain derivatives exhibited Ki values between 0.45-1.74 nM against AChE, 2.61-3.69 nM against hCA I, and 1.64-2.80 nM against hCA II. nih.gov Molecular docking and dynamics simulations have helped to elucidate the binding mechanisms of these inhibitors within the active sites of the target enzymes. nih.gov

Furthermore, imidazolinone-based benzenesulfonamides have been synthesized and evaluated for their inhibitory activity against hCAs and AChE. nih.gov The results indicated that the substitution pattern on the benzenesulfonamide (B165840) moiety significantly influences the inhibitory potency and selectivity. For example, compounds with a primary sulfonamide were more effective against AChE, while those with a secondary sulfonamide showed better inhibition of CAs. nih.gov

The following table summarizes the inhibitory activities of some related compounds against AChE and hCAs:

| Compound Type | Target Enzyme | Inhibition Constant (Ki) |

| Urea/Sulfamide Derivatives with 2-aminotetralin scaffold | AChE | 0.45-1.74 nM |

| hCA I | 2.61-3.69 nM | |

| hCA II | 1.64-2.80 nM | |

| Imidazolinone-based benzenesulfonamides | AChE | Lead compounds identified with low Ki values |

| hCA I | Lead compounds identified with low Ki values | |

| hCA II | Lead compounds identified with low Ki values |

Investigations into Broad-Spectrum Beta-Lactamase (MBL and SBL) Inhibition by 3-Mercapto-2-methylpropanamide Moieties

A significant area of research for compounds related to this compound is their potent inhibition of β-lactamases. These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. nih.govnih.gov β-lactamases are broadly classified into serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs). researchgate.netnih.gov

Derivatives of ((S)-3-mercapto-2-methylpropanamido)acetic acid have shown potent, broad-spectrum inhibition against clinically relevant MBLs, such as Verona Integron-encoded MBL (VIM)-2 and New Delhi MBL (NDM)-1. researchgate.netnih.gov Some of these derivatives displayed IC50 values in the range of 0.014 to 0.077 µM against VIM-2. researchgate.net The (2′S)-3′-mercapto-2′-methylpropanamide moiety has been identified as an optimal metal-binding pharmacophore for targeting subclass B1 MBLs like VIM-2 and NDM-1. researchgate.net

Furthermore, meta-mercaptopropanamide substituted aryl tetrazole derivatives have been synthesized and shown to have strong inhibitory activity against VIM-2, NDM-1, and IMP-1, with one of the most potent compounds exhibiting IC50 values of 0.044 µM, 0.396 µM, and 0.71 µM, respectively. nih.govresearchgate.net These findings highlight the potential of the 3-mercapto-2-methylpropanamide scaffold in developing broad-spectrum MBL inhibitors to combat antibiotic resistance. nih.gov

The inhibitory activities of some 3-mercapto-2-methylpropanamide derivatives against various MBLs are presented in the table below:

| MBL Enzyme | IC50 Value |

| VIM-2 | 0.044 µM |

| NDM-1 | 0.396 µM |

| IMP-1 | 0.71 µM |

Mechanistic Insights into Enzyme-Ligand Interactions and Inhibition Modes

Understanding the molecular interactions between inhibitors and their target enzymes is crucial for rational drug design. nih.govresearchgate.netfrontiersin.org Crystallographic studies have provided detailed mechanistic insights into how 3-mercapto-2-methylpropanamide derivatives inhibit MBLs. researchgate.netnih.gov

The primary mechanism of inhibition involves the thiol group of the mercaptopropanamide moiety chelating the active site zinc ions of the MBLs. nih.govresearchgate.netnih.gov This interaction displaces the zinc-bridging hydroxide (B78521) or water molecule, which is essential for the hydrolysis of β-lactam antibiotics. nih.gov In addition to zinc chelation, these inhibitors also form interactions with catalytically important amino acid residues in the enzyme's active site, such as those on the L1 and L3 loops. nih.gov

Kinetic studies have revealed that these inhibitors can act as strong zinc chelators and bind reversibly to the enzyme, in some cases with a slow dissociation rate. nih.gov The crystal structure of VIM-2 in complex with a meta-mercapto-2-methylpropanamide substituted aryl tetrazole showed the inhibitor bridging the active site zinc ions via its thiol group and interacting with key residues. nih.gov This dual interaction mode, involving both metal chelation and engagement with anchor residues, is a hallmark of many broad-spectrum MBL inhibitors. nih.gov

Specificity and Selectivity Profiling across Diverse Enzyme Families

The specificity and selectivity of an inhibitor for its target enzyme over other enzymes are critical for minimizing off-target effects. For derivatives of 3-mercapto-2-methylpropanamide, selectivity has been primarily evaluated within the β-lactamase family.

Some of these compounds have demonstrated dual-action inhibition, targeting both MBLs and SBLs. researchgate.net For instance, a compound bearing both a (2′S)-3′-mercapto-2′-methylpropanamide moiety and an α-aminoboronic acid moiety exhibited broad-spectrum inhibition against representative enzymes from all classes of MBLs and SBLs, including VIM-2, NDM-1, and KPC-2. researchgate.net This suggests that the scaffold can be modified to achieve a broader inhibitory profile.

However, some derivatives have shown selectivity for MBLs over SBLs. For example, certain ((S)-3-mercapto-2-methylpropanamido)acetic acid analogues showed weaker activity against the serine-β-lactamase TEM-1 compared to their potent inhibition of MBLs. researchgate.net This indicates that the specificity can be tuned through structural modifications of the parent compound. Comprehensive selectivity profiling against a wider range of enzyme families beyond β-lactamases is an area for future investigation.

Receptor Modulation Investigations

In addition to enzymatic inhibition, the potential for this compound and its analogues to modulate receptor activity has also been explored, particularly in the context of the endocannabinoid system.

Agonistic Activity at the Cannabinoid CB2 Receptor by Related Compounds

The cannabinoid CB2 receptor is a G-protein coupled receptor primarily expressed in the immune system and is a therapeutic target for inflammatory and pain-related conditions. nih.govnih.gov The development of selective CB2 receptor agonists is of significant interest as they are expected to be devoid of the psychotropic side effects associated with CB1 receptor activation. nih.govrsc.org

While there is no direct evidence of this compound acting on the CB2 receptor, the broader class of N-aryl-carboxamide derivatives has been investigated as CB2 receptor agonists. researchgate.net For instance, a series of N-aryl-2-pyridone-3-carboxamide derivatives have been synthesized and shown to exhibit CB2 receptor agonist activity. researchgate.net The structural features of these compounds, particularly the N-aryl amide group, are important for receptor binding and activation.

The benzo[d]imidazole scaffold, which can be incorporated into carboxamide-containing molecules, has also been utilized to develop novel CB2 receptor agonists. nih.gov Inspired by the structure of phytocannabinoids, researchers have combined natural product motifs with a benzo[d]imidazole scaffold to create a library of compounds targeting the CB2 receptor, with some showing potent agonistic activity. nih.gov These studies suggest that the carboxamide moiety, a key feature of this compound, is a viable component in the design of CB2 receptor agonists.

Quantitative Assessment of Ligand Binding Affinity and Functional Receptor Activation

A thorough search of scientific databases yields no specific quantitative data, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, for the binding affinity of this compound to any specific biological target. Similarly, there is no available information on its EC50 (half-maximal effective concentration) values, which would quantify its ability to activate a functional receptor.

The absence of such data indicates that the compound has likely not been a focus of extensive pharmacological or biochemical screening programs, or the results of such studies have not been disclosed in the public domain. Quantitative assessment of ligand-target interactions is a cornerstone of drug discovery and molecular pharmacology, providing crucial insights into the potency and efficacy of a compound. Without these fundamental metrics, any discussion of the biological activity of this compound remains speculative.

Other Potential Molecular Targets and Biological Pathways

In the absence of direct research on this compound, we can explore the potential molecular targets of its constituent chemical motifs.

Exploration of Histone Demethylase (HDME) Inhibition by Related Chemical Scaffolds

Histone demethylases (HDMEs) are enzymes that play a critical role in epigenetic regulation by removing methyl groups from histone proteins. researchgate.net The inhibition of these enzymes has emerged as a promising strategy in cancer therapy. researchgate.net While there is no direct evidence of this compound acting as an HDME inhibitor, its chemical structure contains a propanamide scaffold. Amide-containing structures are prevalent in a wide range of biologically active molecules and have been incorporated into the design of various enzyme inhibitors. However, a specific link between simple propanamide structures and HDME inhibition is not well-established in the literature. Further research would be required to determine if the "this compound" scaffold possesses any affinity for histone demethylases.

Structure-Activity Relationship (SAR) Investigations for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Such studies involve the synthesis and testing of a series of related compounds (analogues) to identify key structural features responsible for their effects.

Elucidation of Key Pharmacophoric Elements

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of a pharmacophore is a critical step in drug design. For this compound and its analogues, no specific pharmacophore models have been published. The key structural components of this molecule include the acetylsulfuranyl group, the methyl-substituted propanamide backbone, and the terminal amide. The spatial arrangement and electronic properties of these groups would be critical determinants of any potential biological activity. Without experimental data from a series of analogues, the key pharmacophoric elements remain undefined.

Impact of Stereochemistry on Biological Activity

The 2-methylpropanamide core of this compound contains a chiral center at the second carbon atom. This means the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity. The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, can lead to significant differences in their potency, efficacy, and metabolic profiles. However, in the case of this compound, there are no published studies that have investigated the synthesis of individual enantiomers or evaluated their respective biological activities. Therefore, the impact of stereochemistry on the biological activity of this compound is currently unknown.

Theoretical and Computational Chemistry of 3 Acetylsulfanyl 2 Methylpropanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 3-(Acetylsulfanyl)-2-methylpropanamide, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.

By applying a functional, such as B3LYP, with an appropriate basis set like 6-31G(d,p), the molecule's geometry can be optimized to its lowest energy state. From this optimized structure, a wealth of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior at a subatomic level.

Key electronic properties that would be determined include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule might interact with other molecules, including biological targets.

Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and vibrational modes.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might bind to a protein target.

The process involves:

Preparation of the Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank. The 3D structure of this compound would be generated and optimized.

Docking Algorithm: A docking program, such as AutoDock Vina, would be used to explore a vast number of possible binding poses of the ligand within the protein's active site.

Scoring Function: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode.

The results of a docking simulation would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Binding Mode | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -7.8 | TYR 84, SER 122 | Hydrogen Bond |

| 2 | -7.5 | LEU 45, VAL 67 | Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For this compound, MD simulations would be crucial for understanding its conformational flexibility and the stability of its interactions with a protein target.

An MD simulation would typically involve:

System Setup: The ligand-protein complex, predicted by molecular docking, would be placed in a simulated environment, usually a box of water molecules and ions to mimic physiological conditions.

Simulation Run: The system's trajectory is calculated by solving Newton's equations of motion for a defined period, often on the nanosecond to microsecond timescale.

Analysis: The resulting trajectory is analyzed to understand the dynamic behavior of the system.

Key insights from MD simulations would include:

Conformational Analysis: MD can reveal the different shapes (conformations) the molecule can adopt and the likelihood of each.

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, the stability of the docked complex can be assessed.

Interaction Dynamics: MD simulations can show how interactions, such as hydrogen bonds, evolve over time, providing a more realistic picture of the binding event.

Predictive Modeling for Chemical Reactivity and Biological Activity (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures.

To develop a QSAR model for analogs of this compound, the following steps would be taken:

Data Set Collection: A series of structurally similar compounds with known biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the observed activity.

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the biological activity of novel, untested analogs of this compound, guiding the design of more potent compounds.

Cheminformatics Approaches for High-Throughput Virtual Screening and Compound Prioritization

Cheminformatics combines computer and information science to address problems in chemistry. For this compound, cheminformatics tools would be essential for large-scale virtual screening campaigns to identify other potentially active compounds.

High-throughput virtual screening (HTVS) involves computationally screening large libraries of compounds against a target of interest. This process typically uses a hierarchical approach:

Library Preparation: Large chemical databases (e.g., ZINC, PubChem) containing millions of compounds are prepared for screening.

Filtering: Compounds are filtered based on physicochemical properties (e.g., Lipinski's rule of five) to select for drug-like molecules.

Docking-Based Screening: The filtered compounds are then docked into the target protein's active site, and their binding affinities are estimated.

Hit Prioritization: The top-scoring compounds are selected for further investigation, including more detailed computational analysis and eventual experimental testing.

By using this compound as a starting point or "seed" molecule, similarity searches could also be performed to identify structurally related compounds within large databases, which could then be prioritized for further screening.

Derivatization and Analogue Design Strategies for Enhanced Chemical and Biological Functionality

Rational Design Principles for New 3-(Acetylsulfanyl)-2-methylpropanamide Analogues

Rational drug design involves the methodical creation of new molecules with improved characteristics based on an understanding of their biological target and structure-activity relationships (SAR). For this compound, key strategies would involve modifying its core components: the acylsulfide group, the propanamide backbone, and the methyl group which confers chirality.

A primary approach is bioisosteric replacement , where a functional group is substituted with another that has similar physical or chemical properties, with the goal of improving the molecule's profile. magtech.com.cndrughunter.com This can enhance potency, selectivity, metabolic stability, and bioavailability while potentially reducing toxicity. magtech.com.cndrughunter.com For instance, the thioester (acetylsulfanyl) group, which is susceptible to hydrolysis, could be a key point for modification. The amide bond is another common target for bioisosteric replacement to overcome metabolic instability. nih.govacs.org

Structure-activity relationship (SAR) studies are crucial. By systematically altering parts of the molecule and assessing the impact on biological activity, a model of the pharmacophore—the essential features for activity—can be built. For example, in the development of Captopril, an ACE inhibitor with a similar 3-mercapto-2-methylpropanoyl moiety, SAR studies revealed that the thiol group was critical for zinc binding in the enzyme's active site, and the (S)-stereochemistry of the methyl group significantly enhanced potency. researchgate.netkoreascience.kr Similar principles would be applied to analogues of this compound to determine which functional groups are essential for its activity.

Table 1: Potential Bioisosteric Replacements for this compound

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Thioester (-S-C(O)CH₃) | Free Thiol (-SH) | Unmasking a potentially active zinc-binding group; increasing polarity. |

| Thioester (-S-C(O)CH₃) | Carboxylic Acid (-COOH) | Mimicking the size and electronic properties of the hydrolyzed thioester. |

| Amide (-C(O)NH₂) | 1,2,3-Triazole | Enhancing metabolic stability while maintaining hydrogen bonding potential. nih.gov |

| Amide (-C(O)NH₂) | Tetrazole | Increasing acidity and metabolic stability compared to a carboxylic acid isostere. |

| Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Probing steric tolerance at the active site. |

Synthesis and Characterization of Thiol-Modified and Disulfide Derivatives

The acetylsulfanyl group of this compound serves as a protected thiol. This protecting group can be readily removed to yield the free thiol, 3-mercapto-2-methylpropanamide, which may be the biologically active form of the molecule.

Synthesis of Thiol Derivatives: The synthesis of the free thiol can be achieved by hydrolysis of the thioester under basic conditions, for example, using sodium hydroxide (B78521) in methanol, followed by acidification. google.com A general synthetic route starting from α,β-unsaturated aldehydes can also be used, involving the addition of thioacetic acid followed by reduction. researchgate.net The resulting thiol is a key intermediate for further derivatization.

Synthesis of Disulfide Derivatives: The free thiol is susceptible to oxidation, readily forming a symmetrical disulfide dimer. This reaction can occur in the presence of mild oxidizing agents or even air. The formation of unsymmetrical disulfides is also a valuable strategy in drug design, often used to create prodrugs or to modulate activity. nih.gov These can be synthesized by reacting the thiol derivative of this compound with a sulfenyl derivative of another thiol-containing molecule. This approach has been used to create novel derivatives of N-acetylcysteine (NAC) to improve its pharmacological profile. nih.gov The disulfide bond can act as a cleavable linker, releasing the active thiol under the reducing conditions found inside cells. nih.gov

Characterization: The synthesis of these new derivatives requires rigorous characterization to confirm their structure and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the success of the synthetic modifications. mdpi.com

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the identity of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups, such as the disappearance of the thioester carbonyl and the appearance of the S-H stretch for the thiol, or changes in the amide region. mdpi.com

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. researchgate.net

Modifications at the Amide Linkage and their Influence on Molecular Recognition

The primary amide group (-CONH₂) in this compound is a critical site for molecular interactions, capable of acting as both a hydrogen bond donor (via N-H) and acceptor (via C=O). stereoelectronics.org However, amide bonds can be susceptible to enzymatic cleavage, leading to poor metabolic stability. magtech.com.cn Modifying this linkage is a common strategy to enhance pharmacokinetic properties while maintaining or improving target binding.

Bioisosteric Replacement of the Amide Bond: A key strategy is the replacement of the amide bond with non-classical bioisosteres that mimic its size, shape, and electronic properties but offer greater resistance to hydrolysis. drughunter.com Heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and tetrazoles are popular choices. drughunter.comnih.gov These rings can preserve the key hydrogen bonding interactions necessary for molecular recognition while improving metabolic stability and potentially altering the molecule's pharmacokinetic profile. nih.gov

N-Substitution: Another approach is the substitution of the amide hydrogens. Introducing alkyl or aryl groups on the nitrogen atom (forming secondary or tertiary amides) can have several effects:

Steric Influence: The added bulk can probe the space within a binding pocket, potentially leading to enhanced selectivity or potency if the group makes favorable interactions.

Hydrogen Bonding: N-substitution on a primary amide removes a hydrogen bond donor, which can be used to test the importance of that specific interaction for biological activity.

Lipophilicity: Adding substituents generally increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic properties.

Research on structurally related metallo-β-lactamase inhibitors, such as ((S)-3-mercapto-2-methylpropanamido)acetic acid derivatives, has shown that modifications to the group attached to the amide nitrogen can significantly impact inhibitory potency. nih.govresearchgate.net

Table 2: Examples of Amide Modifications and Their Potential Impact

| Modification Type | Example Derivative Structure | Potential Influence on Molecular Recognition |

|---|---|---|

| N-Alkylation | 3-(Acetylsulfanyl)-N,2-dimethylpropanamide | Removes one H-bond donor; increases lipophilicity; probes steric constraints. |

| N-Arylation | 3-(Acetylsulfanyl)-2-methyl-N-phenylpropanamide | Introduces potential for pi-stacking interactions; significantly increases steric bulk and lipophilicity. |

Exploration of Stereochemical Influences on Derivative Activity and Selectivity

The presence of a chiral center at the C2 position (the carbon bearing the methyl group) means that this compound exists as two enantiomers: (R)-3-(Acetylsulfanyl)-2-methylpropanamide and (S)-3-(Acetylsulfanyl)-2-methylpropanamide. Stereochemistry is a critical factor in drug action because biological targets like enzymes and receptors are themselves chiral. nih.govnih.gov

Stereoselectivity in Biological Activity: Enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. researchgate.netwiley-vch.de One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to side effects. nih.gov For instance, in studies of Captopril and its analogues, the (S)-configuration at the carbon equivalent to the C2 position in this compound was found to be crucial for high inhibitory potency against angiotensin-converting enzyme. researchgate.netkoreascience.kr Similarly, studies on 3-Br-acivicin isomers showed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake or target binding. nih.gov

Therefore, a key aspect of developing analogues is the stereospecific synthesis of each enantiomer to evaluate them separately. This allows for the determination of which stereoisomer possesses the optimal activity and safety profile.

Influence on Derivative Design: When designing new derivatives, the stereochemistry must be considered. Modifications at other parts of the molecule can have different effects on the activity of the (R)- and (S)-enantiomers. For example, adding a bulky group might be well-tolerated in the (S)-enantiomer but could cause a steric clash within the binding site for the (R)-enantiomer, or vice versa. This interplay between the fixed stereocenter and new modifications is a central theme in SAR studies for chiral compounds. Molecular modeling can be particularly useful in predicting how the different enantiomers and their derivatives will interact with a biological target, helping to rationalize observed differences in activity and guide the design of more potent and selective single-enantiomer compounds. nih.gov

Advanced Applications and Future Directions in 3 Acetylsulfanyl 2 Methylpropanamide Research

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The thioacetate (B1230152) group of 3-(Acetylsulfanyl)-2-methylpropanamide serves as a stable and protected form of a thiol. This characteristic is highly valuable in multi-step organic synthesis, where the premature reaction of a free thiol could lead to undesirable side products. The acetyl group can be selectively removed under specific conditions, typically basic hydrolysis (e.g., using sodium thiomethoxide) or acidic conditions, to unmask the reactive thiol functionality at the desired stage of a synthetic sequence. nih.gov

This controlled deprotection makes this compound a potentially valuable building block for introducing the 2-methyl-3-mercaptopropanamide fragment into larger, more complex molecules. Thioacetates are widely used as reagents for preparing various sulfur-containing organic compounds, including pharmaceuticals and bioactive molecules. guidechem.comchemicalbook.com For instance, reagents like potassium thioacetate are employed in palladium-catalyzed reactions to form S-aryl thioacetates, which are key intermediates in the synthesis of certain inhibitors. guidechem.comchemicalbook.com Similarly, this compound could be envisioned as a precursor in the synthesis of complex natural products or therapeutic agents where a specific thiol-containing side chain is required. nih.govnumberanalytics.com

| Reaction Type | Description | Potential Product Class |

|---|---|---|

| Deprotection (Hydrolysis) | Removal of the acetyl group to yield the free thiol, 3-mercapto-2-methylpropanamide. | Thiol-containing building blocks |

| Nucleophilic Substitution | The deprotected thiol can act as a nucleophile to displace leaving groups (e.g., halides) on other molecules. | Thioethers, pharmaceutical intermediates |

| Michael Addition | The resulting thiol can add to α,β-unsaturated carbonyl compounds. | Functionalized thioethers |

| Disulfide Bond Formation | Oxidation of the thiol to form a disulfide bridge with another thiol-containing molecule. | Peptidomimetics, dynamic covalent polymers |

Development of Chemical Probes and Tools for Chemical Biology Research

Chemical probes are essential tools for studying biological systems, enabling the visualization and perturbation of specific biomolecules like proteins. illinois.edu The structure of this compound provides a scaffold that could be elaborated into such probes. The most common targets for covalent probes are cysteine residues in proteins, owing to the high nucleophilicity of their thiol side chains. acs.org

After deacetylation, the thiol group of this compound can act as a "warhead" to covalently label proteins, particularly at reactive cysteine sites. acs.org The 2-methylpropanamide backbone can be chemically modified to incorporate other essential components of a chemical probe, such as a reporter tag (e.g., a fluorophore for imaging) or an affinity tag (e.g., biotin (B1667282) for pulldown experiments). mdpi.comnih.gov